![molecular formula C16H17NOS2 B5716646 N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide](/img/structure/B5716646.png)
N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPTP is a thiol-containing compound that has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide involves its conversion to the toxic metabolite MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the brain, where it selectively destroys these cells by inhibiting mitochondrial respiration. This mechanism of action has been well-studied and has provided important insights into the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its selective toxicity to dopaminergic neurons, this compound has been shown to induce oxidative stress and inflammation in the brain. This compound has also been shown to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has several advantages for lab experiments, including its well-established synthesis method and mechanism of action. This compound is also relatively stable and can be stored for extended periods of time. However, this compound has several limitations, including its toxicity and potential for environmental contamination. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are several future directions for N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide research. One area of interest is the development of new therapies for Parkinson's disease based on the mechanism of action of this compound. Another area of interest is the use of this compound as a tool to study the effects of environmental toxins on the nervous system. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential for use in other scientific research applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. The synthesis method of this compound has been well-established, and it has been used in a range of scientific research applications. The mechanism of action of this compound has provided important insights into the pathogenesis of Parkinson's disease, and this compound has several advantages and limitations for lab experiments. There are several future directions for this compound research, and further research is needed to fully understand the potential of this compound.
Synthesemethoden
The synthesis of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide involves the reaction of 3-(methylthio)aniline with 3-bromopropyl phenyl sulfide in the presence of a base. The resulting intermediate is then reacted with phenylboronic acid in the presence of a palladium catalyst to yield this compound. This synthesis method has been well-established and is widely used in the scientific community.
Wissenschaftliche Forschungsanwendungen
N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been used in a range of scientific research applications, including neurology, pharmacology, and toxicology. In neurology, this compound has been used as a model for Parkinson's disease due to its ability to selectively destroy dopaminergic neurons in the brain. In pharmacology, this compound has been used as a tool to study the mechanisms of drug addiction and dependence. In toxicology, this compound has been used to study the effects of environmental toxins on the nervous system.
Eigenschaften
IUPAC Name |
N-(3-methylsulfanylphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-19-15-9-5-6-13(12-15)17-16(18)10-11-20-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVAOESZRRWNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

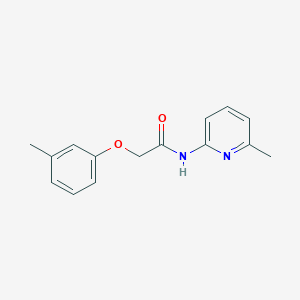
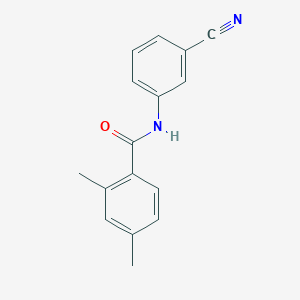
![N-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5716583.png)
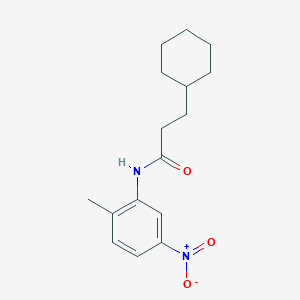

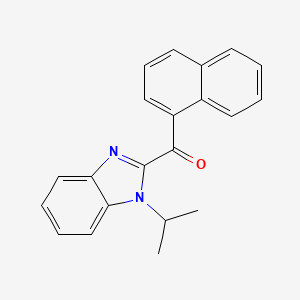
![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)
![methyl 2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5716619.png)
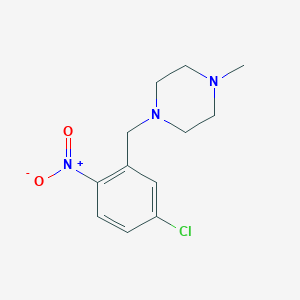

![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)